2-Iodo-1-(perfluorohexyl)octane (CAS 109574-84-7) is a high-purity semifluorinated alkane (SFA) intermediate characterized by a perfluorohexyl chain linked to an octane backbone via a secondary iodine atom. Commercially, it is most valued as the direct, late-stage precursor to 1-(perfluorohexyl)octane (F6H8), a critical compound used in advanced ophthalmic formulations and dry eye disease therapeutics [1]. By providing a pre-assembled fluorophilic-lipophilic block with a reactive carbon-iodine handle, this intermediate allows manufacturers to bypass complex atom-transfer radical addition (ATRA) chemistry, offering a streamlined route to saturated SFAs, semifluorinated alkenes, and specialized fluorous surfactants [2].
Substituting pre-purified 2-iodo-1-(perfluorohexyl)octane with its raw building blocks—perfluorohexyl iodide and 1-octene—introduces significant process liabilities. In-house synthesis via radical addition requires specialized initiators (like AIBN or photocatalysts), precise thermal control, and rigorous purification to remove unreacted perfluoroalkyl iodides, which are highly persistent and complicate downstream API purification [1]. Furthermore, attempting to use the fully saturated end-product (perfluorohexyloctane) as a substitute in materials science applications fails entirely, as it lacks the reactive secondary iodine necessary for downstream elimination or nucleophilic substitution[2]. Consequently, procuring the purified iodo-adduct is mandatory for workflows requiring both immediate reactivity and strict impurity control.
Procuring 2-iodo-1-(perfluorohexyl)octane allows manufacturers to directly execute the final reduction step to perfluorohexyloctane (F6H8), achieving yields of up to 88% under standard catalytic or chemical reduction[1]. In contrast, starting from baseline precursors (perfluorohexyl iodide and 1-octene) requires an initial radical addition step that typically caps at 83% yield and necessitates the handling of hazardous radical initiators like AIBN at elevated temperatures (70–110°C) [2]. This pre-assembled intermediate effectively collapses a two-step, hazardous process into a single, mild reduction step.
| Evidence Dimension | Synthetic steps and overall yield to F6H8 |
| Target Compound Data | 1 step (reduction), 85–88% yield |
| Comparator Or Baseline | 2 steps (ATRA + reduction), ~70% overall yield from C6F13I + 1-octene |
| Quantified Difference | Eliminates 1 synthetic step and avoids a ~17% yield loss associated with the ATRA reaction |
| Conditions | Catalytic hydrogenation/chemical reduction vs. AIBN-initiated radical addition followed by reduction |
Bypassing the radical addition step reduces manufacturing time, eliminates the need for specialized radical chemistry infrastructure, and improves overall throughput for SFA production.
High-grade commercial 2-iodo-1-(perfluorohexyl)octane provides a regiopurity exceeding 97%, ensuring that the perfluoroalkyl group is strictly located at the terminal position of the octane chain [1]. When synthesized in-house without optimized purification protocols, the crude ATRA mixture often contains telomerized byproducts or internal addition isomers caused by the trace isomerization of 1-octene [2]. Because these fluorinated impurities are chemically similar to the target SFA, they are notoriously difficult to separate during the final API distillation phases.
| Evidence Dimension | Precursor regiopurity and byproduct profile |
| Target Compound Data | >97% regiopurity, minimal telomerization |
| Comparator Or Baseline | Crude in-house ATRA mixtures containing 3–5% telomers and isomers |
| Quantified Difference | Reduces downstream fluorinated impurity load by >3% |
| Conditions | Gas Chromatography (GC) purity analysis of SFA intermediates |
Procuring a highly regiopure intermediate is critical for pharmaceutical applications where trace fluorinated impurities can derail regulatory approval.
While the fully saturated product (perfluorohexyloctane) is chemically inert, 2-iodo-1-(perfluorohexyl)octane retains a highly reactive secondary C-I bond, enabling rapid dehydrohalogenation to form semifluorinated alkenes[1]. The elimination of the iodine atom can be achieved efficiently using basic conditions (e.g., NaOH in methanol) at mild temperatures (45–50°C), yielding 1-(perfluorohexyl)-1-octene in >84% yield [2]. Saturated SFAs cannot undergo these transformations, making the iodo-compound the exclusive choice for synthesizing functionalized fluorous materials.
| Evidence Dimension | Downstream functionalization yield |
| Target Compound Data | >84% yield for dehydrohalogenation to semifluorinated alkenes |
| Comparator Or Baseline | 0% yield (chemically inert) for perfluorohexyloctane |
| Quantified Difference | Absolute enabler of functionalization (>84% vs 0%) |
| Conditions | Base-mediated elimination (NaOH/MeOH, 45–50°C) |
For materials scientists developing custom fluorous coatings or surfactants, the iodo-intermediate provides an essential reactive handle that fully saturated SFAs lack.
As the direct precursor for perfluorohexyloctane (F6H8), this compound is ideal for pharmaceutical manufacturers producing non-aqueous eye drops for dry eye disease, allowing them to bypass hazardous radical chemistry and streamline API production [1].
The reactive secondary iodine makes it the premier starting material for base-mediated dehydrohalogenation, yielding 1-(perfluorohexyl)-1-octene for use in advanced fluoropolymer synthesis and material science[2].
Used as a lipophilic-fluorophilic building block where the iodine position is substituted with polar headgroups to create specialized surfactants for high-performance coatings, membranes, and leveling agents [3].
Irritant